3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Other methods include the use of conventional and ultrasonic techniques to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable synthetic routes that employ green chemistry principles. This includes the use of eco-friendly solvents, catalysts, and reaction conditions to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research .
Scientific Research Applications
3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline but lacks the pyrazole ring.
Pyrazoloquinoline: Compounds that share the pyrazole and quinoline rings but differ in the substituents attached to these rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
654650-58-5 |
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Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-methyl-1-(2-methylphenyl)-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C18H17N3/c1-12-7-3-6-10-17(12)21-18-14-8-4-5-9-16(14)19-11-15(18)13(2)20-21/h3-10,19H,11H2,1-2H3 |
InChI Key |
QKWWCLKIGXEZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(CNC4=CC=CC=C43)C(=N2)C |
Origin of Product |
United States |
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